1-ethyl-N-(3-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine
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Overview
Description
1-ethyl-N-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazines with 1,3-diketones or β-keto esters.
Introduction of the ethyl group: This step involves the alkylation of the pyrazole ring using ethyl halides under basic conditions.
Attachment of the 3-fluorophenylmethyl group: This is usually done via a nucleophilic substitution reaction where the pyrazole nitrogen attacks a benzyl halide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch reactors: For precise control over reaction conditions.
Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Typically with reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for nucleophilic substitution, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nature of the substituent.
Scientific Research Applications
1-ethyl-N-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 1-ethyl-N-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazol-5-amine
- 1-ethyl-4-methyl-1H-pyrazol-3-amine
- 1-ethyl-3-(3-fluorophenyl)-1H-pyrazol-5-amine
Uniqueness
1-ethyl-N-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine stands out due to its specific substitution pattern, which imparts unique biological and chemical properties. The presence of the 3-fluorophenylmethyl group enhances its potential as a bioactive molecule, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H16FN3 |
---|---|
Molecular Weight |
233.28 g/mol |
IUPAC Name |
1-ethyl-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H16FN3/c1-3-17-9-10(2)13(16-17)15-8-11-5-4-6-12(14)7-11/h4-7,9H,3,8H2,1-2H3,(H,15,16) |
InChI Key |
TVYOGCZLGQOKGS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2=CC(=CC=C2)F)C |
Origin of Product |
United States |
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